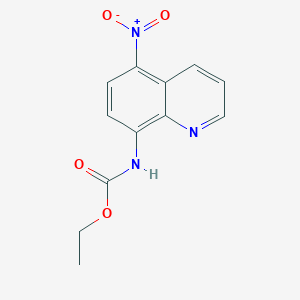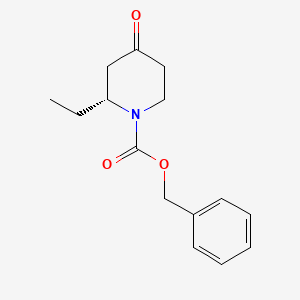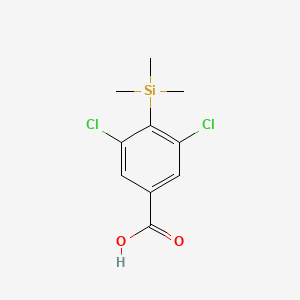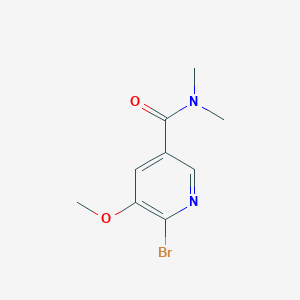
1,4-Naphthalenedione, 2-bromo-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7BrO3. It is a derivative of naphthoquinone, characterized by the presence of bromine and methoxy groups at specific positions on the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-methoxynaphthalene-1,4-dione typically involves the bromination of 3-methoxynaphthalene-1,4-dione. One common method includes the use of bromine in an organic solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-methoxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinone structure allows for redox reactions, where the compound can be reduced to its corresponding hydroquinone or oxidized further.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include derivatives where the bromine is replaced by other functional groups.
Oxidation: Further oxidized naphthoquinone derivatives.
Reduction: Corresponding hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-methoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and as a photosensitizer in dye-sensitized solar cells
Mecanismo De Acción
The mechanism of action of 2-bromo-3-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the compound targets cellular pathways involved in oxidative stress response .
Comparación Con Compuestos Similares
2-Bromo-3-methoxynaphthalene: Similar structure but lacks the quinone functionality.
3-Methoxy-2-naphthol: Another derivative of naphthalene with different functional groups.
2-Methoxynaphthalene-1,4-dione: Lacks the bromine atom but shares the quinone structure
Uniqueness: 2-Bromo-3-methoxynaphthalene-1,4-dione is unique due to the combination of bromine and methoxy groups on the naphthoquinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
26037-61-6 |
|---|---|
Fórmula molecular |
C11H7BrO3 |
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
2-bromo-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |
Clave InChI |
LTURAHVRIBEEPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)



![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)


![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)

